

Application Note: FMF-04-159-2 Washout Experiment Protocol

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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B8087075

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Audience: Researchers, scientists, and drug development professionals.

Introduction **FMF-04-159-2** is a potent, covalent inhibitor developed as a chemical probe for Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE kinase family (which also includes CDKs 15-18)[1][2]. Due to the covalent nature of its binding, **FMF-04-159-2** forms a stable bond with its primary target, CDK14, leading to prolonged and irreversible inhibition[1][2]. However, like many kinase inhibitors, it can exhibit off-target effects, binding non-covalently to other kinases such as CDK2 and CDK10[1].

A washout experiment is a critical procedure used to distinguish the effects of irreversible covalent binding from those of reversible, non-covalent interactions[3]. By treating cells with the compound and then removing it from the media, researchers can observe whether the inhibitory effects persist. For a covalent inhibitor like **FMF-04-159-2**, the on-target effects should be sustained post-washout, while the reversible off-target effects should diminish[1][3]. This application note provides a detailed protocol for performing an **FMF-04-159-2** washout experiment to confirm covalent target engagement in cells.

Quantitative Data Summary

The following tables summarize the target engagement and selectivity of **FMF-04-159-2** compared to its reversible analog, FMF-04-159-R. The data highlights the sustained cellular engagement of **FMF-04-159-2** with CDK14 after a washout period, a key indicator of its covalent mechanism.

Table 1: Cellular Target Engagement in HCT116 Cells (NanoBRET Assay)

Compound	Target	IC ₅₀ (No Washout)	IC ₅₀ (2-hour Washout)	Binding Nature
FMF-04-159-2	CDK14	39.6 ± 2.8 nM[1]	56.3 ± 6.0 nM[1]	Covalent/Irreversible
FMF-04-159-2	CDK2	256 ± 26 nM[1]	Not Reported (activity expected to be lost)	Reversible
FMF-04-159-R	CDK14	563 ± 145 nM[1]	3417 ± 1154 nM[1]	Reversible

| FMF-04-159-R | CDK2 | 493 ± 81 nM[1] | Not Reported (activity expected to be lost) | Reversible |

Table 2: Kinase Selectivity Profile of **FMF-04-159-2**

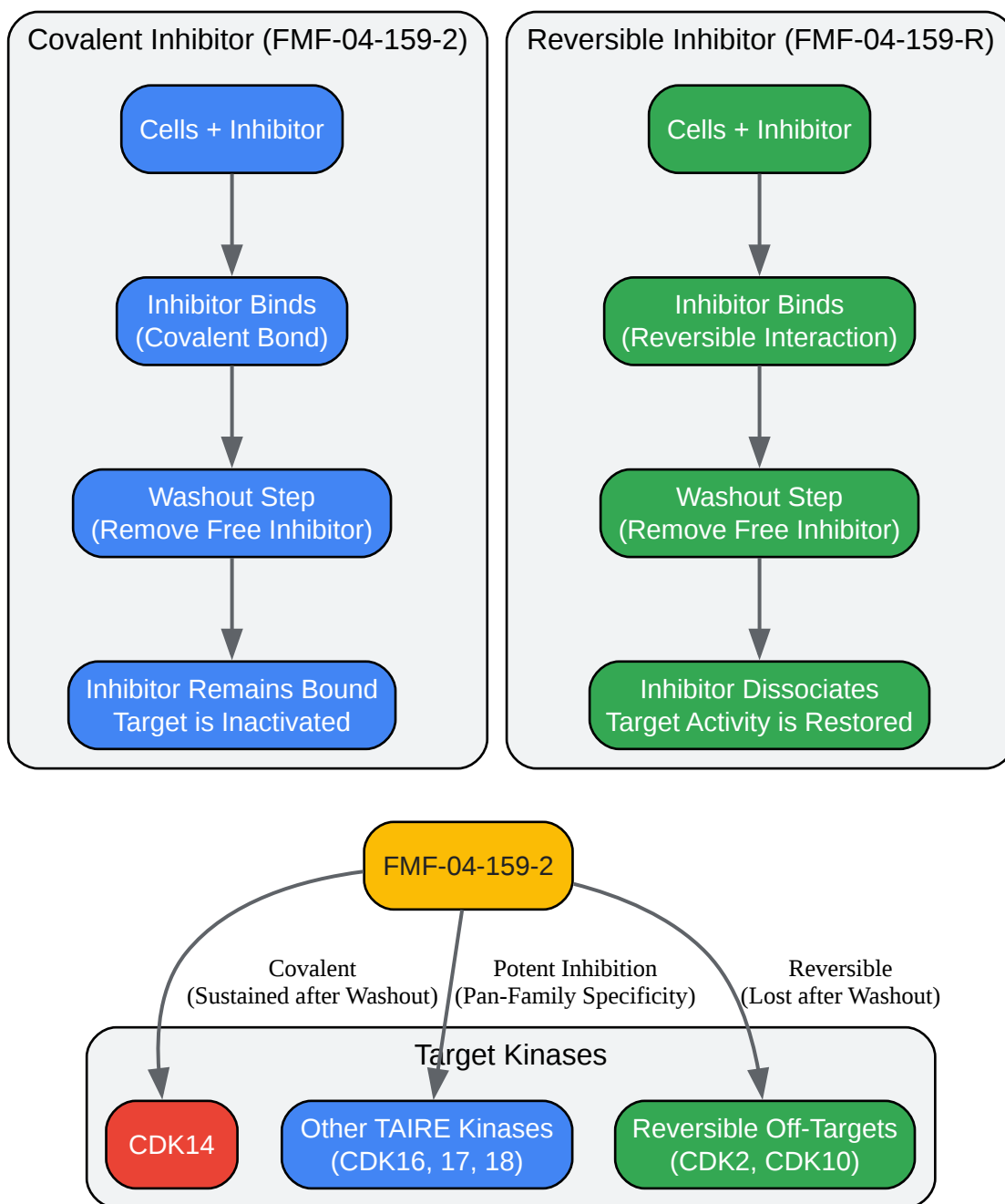
Kinase Family	Specific Kinases Inhibited	Binding Type	Notes
Primary Targets	CDK14, CDK16, CDK17, CDK18[1][2]	Covalent (CDK14) / Potent Inhibition	FMF-04-159-2 demonstrates pan-TAIRE family specificity.[1]

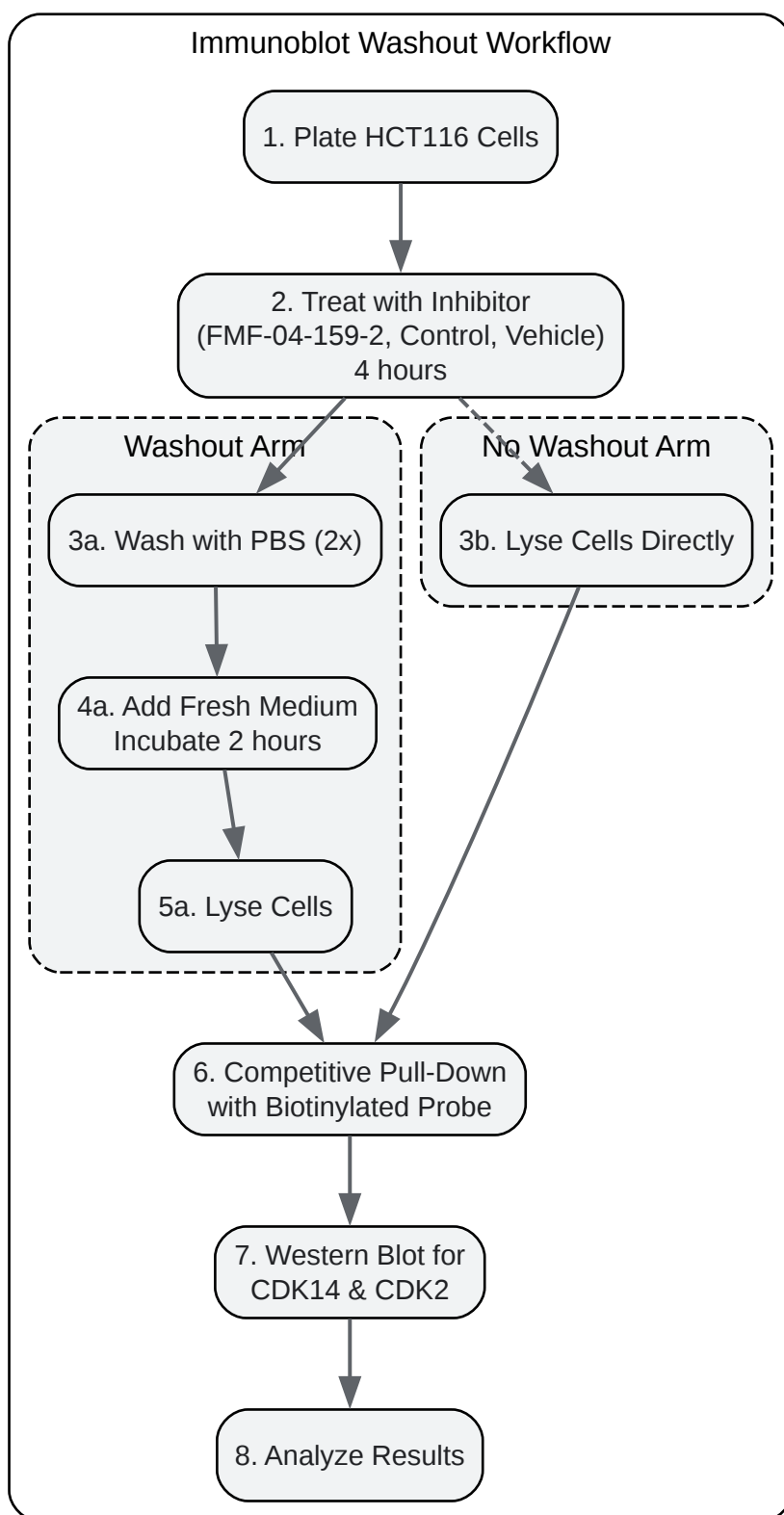
| Off-Targets | CDK2, CDK10[1] | Reversible | Engagement with these off-targets is significantly reduced after washout.[1] |

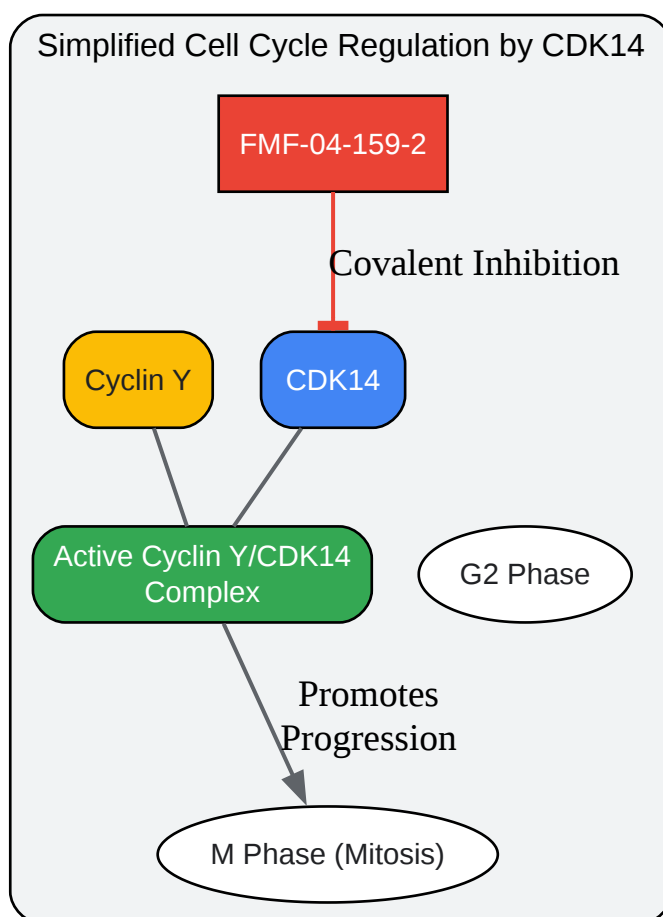
Diagrams and Visualizations

Logical and Experimental Workflows

The diagrams below illustrate the rationale behind the washout experiment and the target profile of **FMF-04-159-2**.







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References

- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMF-04-159-2 | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

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